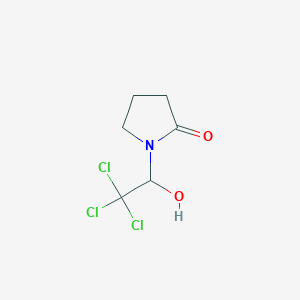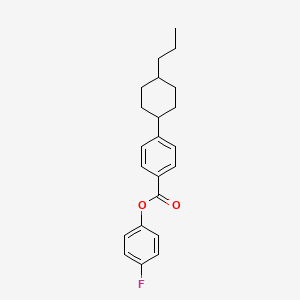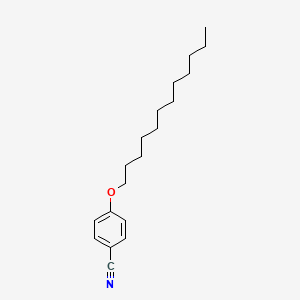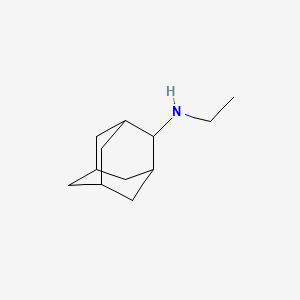
N-benzyl-3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropane-1-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Benzyl-3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropan-1-carbonsäureamid ist eine synthetische organische Verbindung, die für ihre einzigartige chemische Struktur und Eigenschaften bekannt ist. Diese Verbindung zeichnet sich durch einen Cyclopropanring aus, der mit Benzyl-, Dichloroethenyl- und Carbonsäureamidgruppen substituiert ist, was sie zu einem vielseitigen Molekül in verschiedenen chemischen Reaktionen und Anwendungen macht.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von N-Benzyl-3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropan-1-carbonsäureamid umfasst in der Regel die folgenden Schritte:
Bildung des Cyclopropanrings: Der Cyclopropanring kann durch eine Cyclopropanierungsreaktion synthetisiert werden, bei der ein Alken mit einem Carben- oder Carbenoidreagenz reagiert.
Substitutionsreaktionen:
Amidierung: Der letzte Schritt umfasst die Bildung der Carbonsäureamidgruppe durch eine Amidierungsreaktion, bei der ein Carbonsäurederivat mit einem Amin reagiert.
Industrielle Produktionsverfahren
Die industrielle Produktion dieser Verbindung kann optimierte Reaktionsbedingungen umfassen, wie zum Beispiel:
Katalysatoren: Verwendung spezifischer Katalysatoren, um die Reaktionsgeschwindigkeit und Ausbeute zu erhöhen.
Temperatur und Druck: Gesteuerte Temperatur- und Druckbedingungen, um effiziente Reaktionen zu gewährleisten.
Reinigung: Techniken wie Kristallisation, Destillation oder Chromatographie zur Reinigung des Endprodukts.
Chemische Reaktionsanalyse
Arten von Reaktionen
N-Benzyl-3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropan-1-carbonsäureamid kann verschiedene chemische Reaktionen eingehen, darunter:
Oxidation: Die Verbindung kann mit Oxidationsmitteln oxidiert werden, um entsprechende oxidierte Produkte zu bilden.
Reduktion: Reduktionsreaktionen können die Verbindung mit Hilfe von Reduktionsmitteln in reduzierte Formen umwandeln.
Substitution: Die Benzyl- und Dichloroethenylgruppen können durch andere funktionelle Gruppen durch nukleophile oder elektrophile Substitutionsreaktionen substituiert werden.
Häufige Reagenzien und Bedingungen
Oxidationsmittel: Kaliumpermanganat, Chromtrioxid.
Reduktionsmittel: Lithiumaluminiumhydrid, Natriumborhydrid.
Substitutionsreagenzien: Halogenierungsmittel, Nukleophile wie Amine oder Alkohole.
Hauptprodukte
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den verwendeten Reagenzien und Bedingungen ab. Zum Beispiel kann Oxidation zu Carbonsäuren oder Ketonen führen, während Reduktion zu Alkoholen oder Aminen führen kann.
Wissenschaftliche Forschungsanwendungen
N-Benzyl-3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropan-1-carbonsäureamid hat verschiedene Anwendungen in der wissenschaftlichen Forschung, darunter:
Chemie: Wird als Baustein in der organischen Synthese und als Reagenz in verschiedenen chemischen Reaktionen verwendet.
Biologie: Wird auf seine potenziellen biologischen Aktivitäten und Interaktionen mit Biomolekülen untersucht.
Medizin: Wird auf seine potenziellen therapeutischen Eigenschaften und als Leitstruktur in der Arzneimittelforschung untersucht.
Industrie: Wird bei der Herstellung von Spezialchemikalien und -materialien eingesetzt.
Analyse Chemischer Reaktionen
Types of Reactions
N-benzyl-3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropane-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into reduced forms using reducing agents.
Substitution: The benzyl and dichloroethenyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogenating agents, nucleophiles like amines or alcohols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
N-benzyl-3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropane-1-carboxamide has various applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
Der Wirkungsmechanismus von N-Benzyl-3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropan-1-carbonsäureamid beinhaltet seine Interaktion mit spezifischen molekularen Zielstrukturen und -wegen. Die Verbindung kann an Enzyme oder Rezeptoren binden und deren Aktivität modulieren, was zu verschiedenen biologischen Wirkungen führt. Die genauen molekularen Zielstrukturen und -wege hängen von der jeweiligen Anwendung und dem Kontext der Verwendung ab.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
Cypermethrin: Ein synthetisches Pyrethroid-Insektizid mit einer ähnlichen Cyclopropanstruktur.
Deltamethrin: Ein weiteres Pyrethroid-Insektizid mit strukturellen Ähnlichkeiten.
Einzigartigkeit
N-Benzyl-3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropan-1-carbonsäureamid ist aufgrund seines spezifischen Substitutionsschemas und seiner funktionellen Gruppen einzigartig, die im Vergleich zu anderen ähnlichen Verbindungen unterschiedliche chemische und biologische Eigenschaften verleihen.
Dieser detaillierte Artikel bietet einen umfassenden Überblick über N-Benzyl-3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropan-1-carbonsäureamid, der seine Synthese, Reaktionen, Anwendungen, Wirkungsmechanismus und den Vergleich mit ähnlichen Verbindungen umfasst.
Eigenschaften
Molekularformel |
C15H17Cl2NO |
|---|---|
Molekulargewicht |
298.2 g/mol |
IUPAC-Name |
N-benzyl-3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropane-1-carboxamide |
InChI |
InChI=1S/C15H17Cl2NO/c1-15(2)11(8-12(16)17)13(15)14(19)18-9-10-6-4-3-5-7-10/h3-8,11,13H,9H2,1-2H3,(H,18,19) |
InChI-Schlüssel |
VGEGJYBLUKXPBR-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(C(C1C(=O)NCC2=CC=CC=C2)C=C(Cl)Cl)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[(4-chlorophenyl)sulfanyl]-2-(dodecylsulfanyl)-5-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]benzene-1,4-diol](/img/structure/B11709399.png)
![2-phenyl-N-{2,2,2-trichloro-1-[(4-chlorophenyl)sulfanyl]ethyl}acetamide](/img/structure/B11709400.png)

![4-Bromo-2-[(E)-[(4-bromophenyl)imino]methyl]phenol](/img/structure/B11709415.png)

![Ethyl 2,2,2-trichloro-1-{[(4-fluoroanilino)carbothioyl]amino}ethylcarbamate](/img/structure/B11709423.png)
![5-[(3-Bromophenyl)methylidene]-1,3-diphenyl-1,3-diazinane-2,4,6-trione](/img/structure/B11709424.png)


![(2E)-1-[4-(dimethylamino)phenyl]-3-(pyridin-2-yl)prop-2-en-1-one](/img/structure/B11709453.png)
![4-methoxy-N-{2,2,2-trichloro-1-[(3-methylphenyl)amino]ethyl}benzamide](/img/structure/B11709461.png)

![Ethyl 2-{[(3-nitrophenyl)carbonyl]amino}-4-phenylthiophene-3-carboxylate](/img/structure/B11709472.png)

